

2-(2-Pyridinyl)-1H-indole chemical properties

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Compound of Interest

Compound Name: 2-(2-Pyridinyl)-1H-indole

Cat. No.: B1198530

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An In-depth Technical Guide to the Chemical Properties of **2-(2-Pyridinyl)-1H-indole**

Introduction

2-(2-Pyridinyl)-1H-indole (CAS No: 13228-40-5) is a heterocyclic aromatic compound that incorporates both an indole and a pyridine ring system. This unique structural arrangement confers a range of interesting electronic and chemical properties, making it a valuable building block in medicinal chemistry and material science. The indole nucleus is a common motif in numerous biologically active compounds, while the pyridine ring can act as a hydrogen bond acceptor and a metal-coordinating ligand.^{[1][2]} This guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of **2-(2-Pyridinyl)-1H-indole** for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of **2-(2-Pyridinyl)-1H-indole** are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₀ N ₂	[3]
Molar Mass	194.23 g/mol	[3]
Melting Point	152.0 to 156.0 °C	[3]
Boiling Point	409.1 ± 20.0 °C (Predicted)	[3]
Density	1.211 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	15.65 ± 0.30 (Predicted)	[3]
Storage Condition	Sealed in dry, Room Temperature	[3]
Sensitivity	Light Sensitive	[1][3]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and characterization of **2-(2-Pyridinyl)-1H-indole**.

Spectroscopic Technique	Data	Source
UV-Vis (λ_{max})	322 nm (in CH ₃ CN)	[3]
Mass Spectrometry (MS)	Fragmentation of protonated N-(2-pyridinylmethyl)indoles has been studied, providing insights into potential fragmentation patterns. The indole moiety characteristically fragments to produce an ion at $m/z = 89$.	[4][5]
Infrared (IR) Spectroscopy	The IR spectrum is expected to show characteristic peaks for N-H stretching (around 3400-3500 cm ⁻¹), aromatic C-H stretching (around 3000-3100 cm ⁻¹), and C=C/C=N aromatic ring vibrations (around 1400-1650 cm ⁻¹).	[6][7]
Nuclear Magnetic Resonance (NMR)	¹ H and ¹³ C NMR spectra would confirm the specific arrangement of protons and carbons. The ¹ H NMR spectrum is expected to show distinct signals for the protons on both the indole and pyridine rings in the aromatic region (typically δ 6.5-8.5 ppm), as well as a characteristic broad singlet for the indole N-H proton.	[6][8][9]

Synthesis and Experimental Protocols

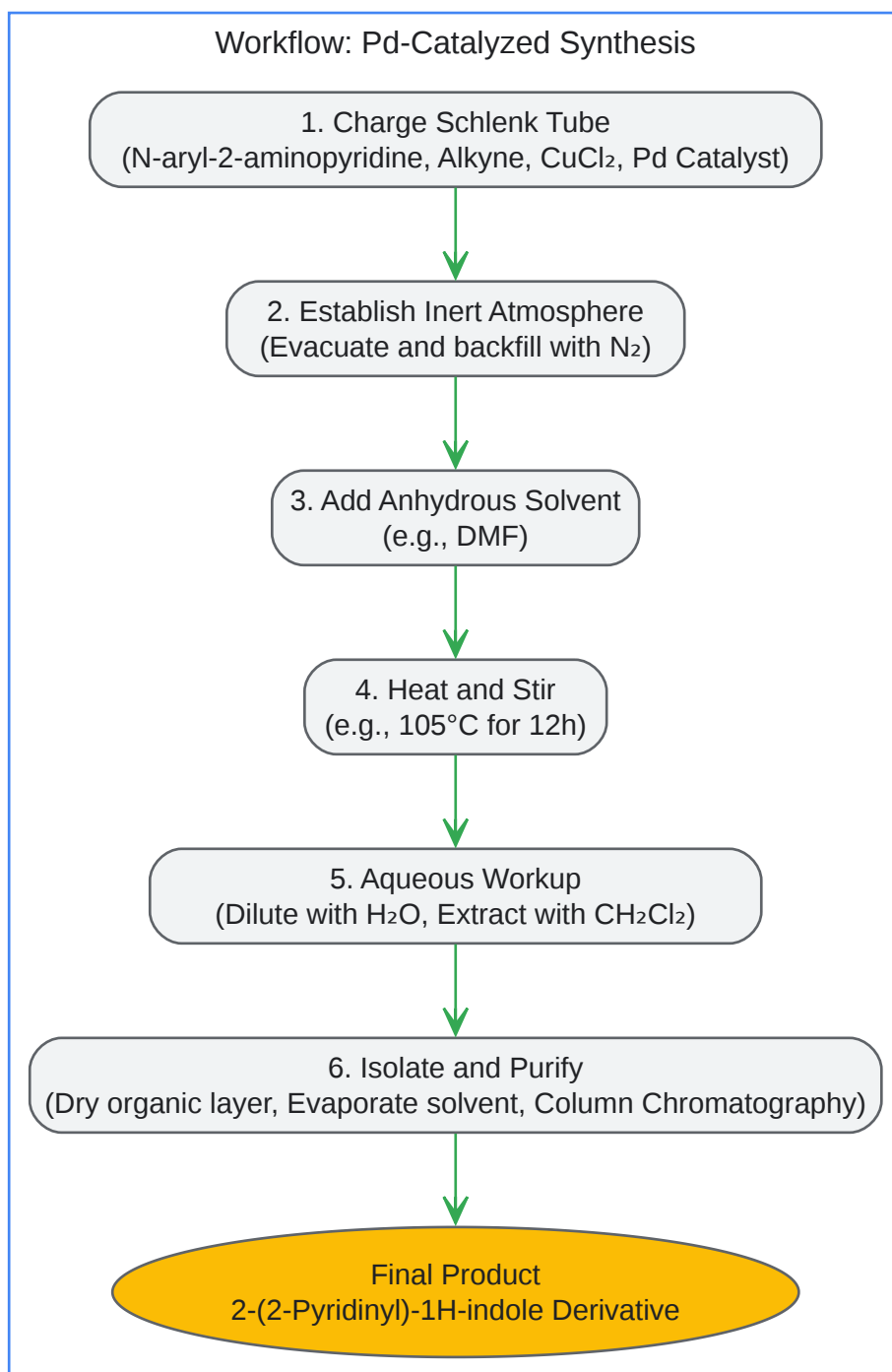
Several synthetic routes to **2-(2-Pyridinyl)-1H-indole** and its derivatives have been reported. A prominent method is the palladium-catalyzed oxidative coupling.

Palladium-Catalyzed Oxidative Coupling

A highly efficient method for synthesizing N-substituted 2-(2-pyridinyl)indoles involves the palladium-catalyzed oxidative coupling of N-aryl-2-aminopyridines with internal alkynes.^[10] A general protocol for a related synthesis is described below.

Typical Experimental Protocol:

- A 10 mL Schlenk tube is charged with the N-aryl-2-aminopyridine substrate (e.g., 0.60 mmol), the alkyne (e.g., 0.90 mmol), anhydrous CuCl_2 (1.26 mmol), and a palladium catalyst such as $\text{Pd}(\text{CH}_3\text{CN})_2\text{Cl}_2$ (4 mol %).^[10]
- The tube is evacuated and backfilled with nitrogen.
- Anhydrous solvent (e.g., 3 mL of DMF) is added via syringe.^[10]
- The reaction mixture is stirred at an elevated temperature (e.g., 105 °C) for a specified time (e.g., 12 hours).^[10]
- Upon completion, the mixture is cooled, diluted with deionized water, and extracted with an organic solvent (e.g., CH_2Cl_2).^[10]
- The combined organic layers are dried over a drying agent like Na_2SO_4 , and the solvent is removed under vacuum.^[10]
- The crude product is then purified, typically by column chromatography, to yield the desired indole derivative.^[10]



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Pd-Catalyzed Synthesis Workflow

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles.^[11] It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To synthesize **2-(2-Pyridinyl)-1H-indole**, 2-acetylpyridine would be reacted with phenylhydrazine.

Generalized Reaction Steps:

- Formation of a phenylhydrazone from phenylhydrazine and 2-acetylpyridine.
- Isomerization of the phenylhydrazone to an enamine.
- A^[10][10]-sigmatropic rearrangement under acidic catalysis.
- Loss of ammonia to form the aromatic indole ring.

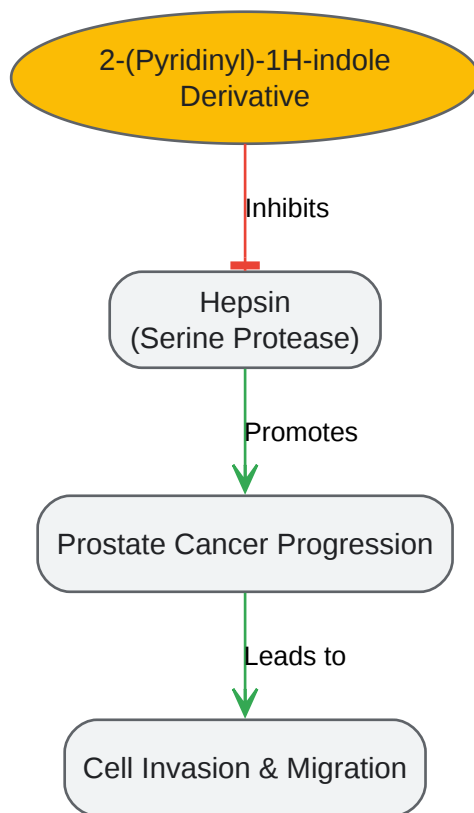
Biological Activity and Potential Applications

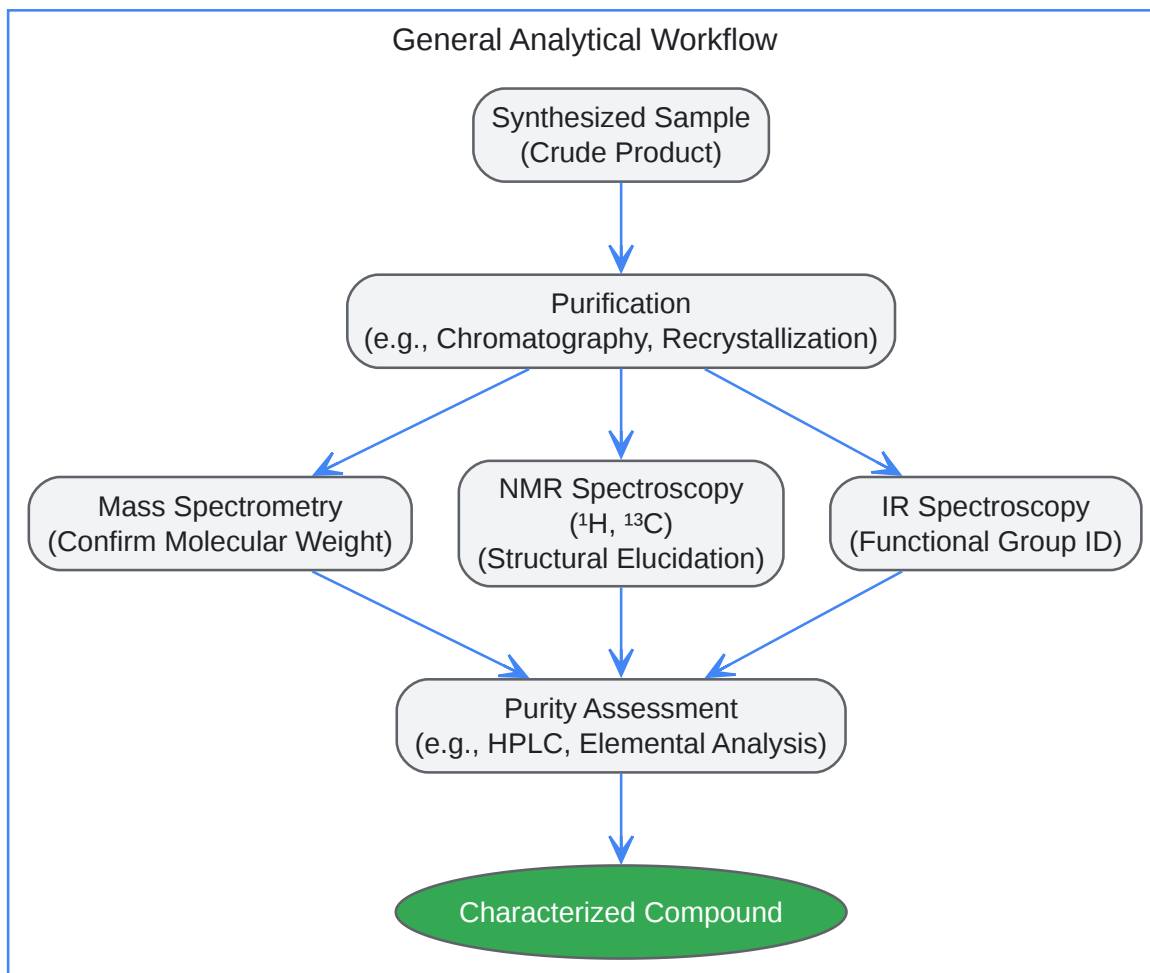
Derivatives of **2-(2-Pyridinyl)-1H-indole** have demonstrated significant potential in drug discovery, exhibiting a range of biological activities.

- **Hepsin Inhibition:** Certain 2-aryl/pyridin-2-yl-1H-indole derivatives have been identified as potent and selective inhibitors of hepsin, a serine protease that is overexpressed in prostate cancer.^[12] Inhibition of hepsin has been shown to reduce the invasion and migration of cancer cells, highlighting its potential as a therapeutic target.^[12] The interaction involves the amidine group of the inhibitor binding to the S1 pocket of the enzyme, with other parts of the molecule forming key interactions with residues like His57.^[12]
- **Anti-Obesity Agents:** Novel 2-pyrimidinylindole derivatives, which are structurally related to **2-(2-pyridinyl)-1H-indole**, have been investigated as potential anti-obesity agents.^[13] One lead compound was found to regulate lipid metabolism by inhibiting the PPAR γ pathway.^[13]
- **Anticancer and Microtubule Disruption:** Structurally similar indolyl-pyridinyl-propenones have been shown to induce a form of cell death called methuosis or to act as microtubule-disrupting agents, indicating broad potential in oncology.^[14]^[15]
- **Material Science:** The conjugated π -system and inherent fluorescence of the **2-(2-pyridinyl)-1H-indole** scaffold make it a candidate for applications in organic electronics,

such as in the development of organic light-emitting diodes (OLEDs).^[1]

Logical Pathway: Hepsin Inhibition by Derivatives





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